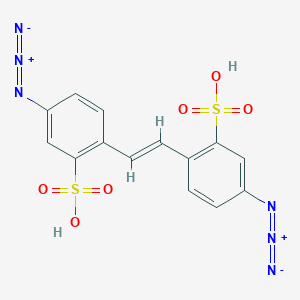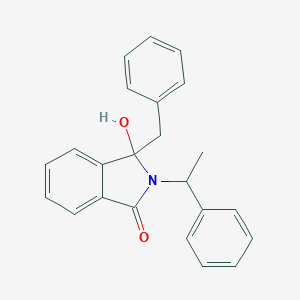
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been extensively studied for its potential applications in medicinal chemistry. Several research studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways in the cell. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to inhibit the phosphorylation of various proteins involved in cell growth and proliferation, such as Akt and mTOR.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone in lab experiments is its broad spectrum of biological activities. It has been found to possess anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone. One of the most promising areas of research is the development of new drugs based on this compound. Several research studies have reported its potential as a chemotherapeutic agent for the treatment of various cancers. Moreover, its anti-inflammatory and antiviral properties make it a potential candidate for the treatment of other diseases, such as hepatitis C and HIV. Other future directions include the investigation of its mechanism of action, the optimization of its synthesis method, and the evaluation of its toxicity and pharmacokinetic properties.
Conclusion:
In conclusion, 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It possesses various biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been described in several research studies. One of the most common methods involves the reaction of benzylamine with 3-bromo-2-(1-phenylethyl)-1-isoindolinone in the presence of a palladium catalyst. This reaction yields the desired product with a good yield and high purity. Other methods include the use of different catalysts and reaction conditions to achieve the desired product.
Propriétés
Formule moléculaire |
C23H21NO2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
3-benzyl-3-hydroxy-2-(1-phenylethyl)isoindol-1-one |
InChI |
InChI=1S/C23H21NO2/c1-17(19-12-6-3-7-13-19)24-22(25)20-14-8-9-15-21(20)23(24,26)16-18-10-4-2-5-11-18/h2-15,17,26H,16H2,1H3 |
Clé InChI |
ANKXDSLWSFYJSK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



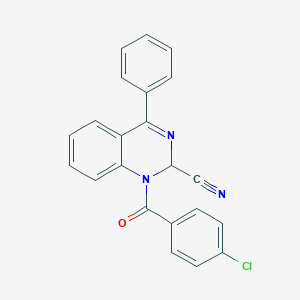
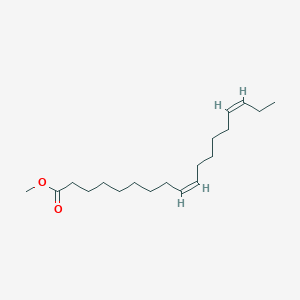

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)

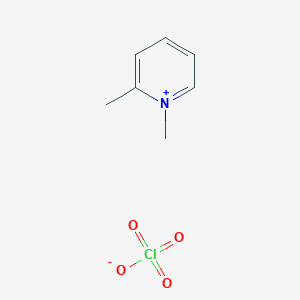


![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)


